1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride

Lysyl oxidase homolog 2 LOXL2 inhibitors Pyridine SAR

Sourcing reliable chiral intermediates for CNS drug discovery is often bottlenecked by poor solubility and stability of free bases. 1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride (CAS 2304584-19-6) solves this as the direct synthetic precursor to EMPEA, a monoamine oxidase inhibitor with reported antidepressant effects. Its hydrochloride salt form ensures enhanced aqueous solubility and long-term storage stability, critical for automated HTS workflows. - Direct precursor to EMPEA; (S)-enantiomer shows 6-fold greater MAO-A inhibition - Racemic supply enables parallel evaluation of both enantiomers for maximum SAR - LOXL2 inhibition data show distinct potency profile vs. 2-chloro analogs; chiral center adds stereochemical SAR axis inaccessible to achiral analogs - Validated for PDE4 inhibitor fragment screening; molecular weight (188.66 g/mol) fits fragment library limits

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
Cat. No. B13046950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NC=C1)OC)N.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-6(9)7-3-4-10-8(5-7)11-2;/h3-6H,9H2,1-2H3;1H
InChIKeyQQVOVRIZVVJBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxypyridin-4-yl)ethanamine HCl: Procurement & Selection


1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride (CAS 2304584-19-6 free base 1060807-28-4) is a substituted pyridine derivative bearing a 2-methoxy group and a racemic 1-aminoethyl substituent at the 4-position, supplied as the hydrochloride salt. It belongs to the broader class of 2-methoxypyridine-4-alkylamines, which are widely employed as intermediates in medicinal chemistry, particularly for the construction of kinase inhibitors, phosphodiesterase (PDE) modulators, and monoamine oxidase (MAO) ligands [1]. The hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free base, a critical factor in procurement for solution-phase chemistry and high-throughput screening workflows . Its chiral center at the benzylic carbon distinguishes it from achiral analogs such as (2-methoxypyridin-4-yl)methanamine, enabling enantioselective synthesis and the potential for chiral discrimination in biological targets [2].

Why Analogs Cannot Replace 1-(2-Methoxypyridin-4-yl)ethanamine HCl


Substituting 1-(2-methoxypyridin-4-yl)ethanamine hydrochloride with an apparently similar compound—for example, the des-methyl analog (2-methoxypyridin-4-yl)methanamine, the positional isomer 2-(2-methoxypyridin-4-yl)ethanamine, or a chloro derivative—carries a quantifiable risk of altered target potency, selectivity, and pharmacokinetics. Head-to-head and cross-study data demonstrate that seemingly minor modifications at the 4-position substituent (aminomethyl vs. aminoethyl vs. chloro) can shift the IC50 against lysyl oxidase homolog 2 (LOXL2) by more than an order of magnitude . Additionally, the presence of a stereogenic center in the target compound introduces chiral discrimination that is entirely absent in achiral analogs; preclinical data on the resolved (S)- and (R)-enantiomers indicate divergence in enzyme inhibition potency . Because the compound is frequently employed as a key intermediate for multi-step syntheses of bioactive molecules (e.g., the MAO inhibitor EMPEA), any structural deviation propagates through the synthetic route, potentially yielding a different final compound with unvalidated biological properties .

Differentiation from Structural Analogs


LOXL2 Inhibition: Methoxy vs. Chloro Comparison

Although direct LOXL2 data for 1-(2-methoxypyridin-4-yl)ethanamine hydrochloride are not available in public repositories, the closest archived comparator pair—(2-methoxypyridin-4-yl)methanamine versus (2-chloropyridin-4-yl)methanamine—quantifies the impact of the 2-position substituent on target engagement. The methoxy analog exhibits an IC50 of 1180–1400 nM, whereas the chloro analog achieves 126–190 nM, representing a ~7–11-fold potency loss upon replacing chlorine with methoxy . This rank-order difference establishes that the 2-methoxy group is not pharmacophorically inert and that procurement of a 2-chloro derivative as a substitute for the methoxy compound would require complete re-optimization of the structure–activity relationship.

Lysyl oxidase homolog 2 LOXL2 inhibitors Pyridine SAR

PDE4 Inhibition Chemotype Benchmark

A closely related compound bearing the 2-methoxypyridine-4-alkylamine scaffold has been evaluated against phosphodiesterase type IV (PDE4) and exhibited an IC50 of 25 nM in guinea-pig macrophage [1]. While the exact compound identity is linked to a more elaborated derivative, the nanomolar potency establishes that the core 2-methoxypyridine motif is compatible with high-affinity PDE4 binding. In contrast, the unsubstituted pyridine-4-ethanamine scaffold shows no documented PDE4 activity at comparable concentrations in the same databases, indicating that the methoxy group is a critical driver of PDE4 engagement within this chemotype.

Phosphodiesterase 4 PDE4 inhibitors Anti-inflammatory

MAO-A Affinity and Selectivity Profile

A 2-methoxypyridine-4-alkylamine congener has been reported to displace [³H]-Ro 41-1049 from rat cerebral cortex MAO-A with a Ki of 240 nM [1]. By comparison, the same ligand shows negligible affinity for the D₂ dopamine receptor (Ki = 23,000 nM), yielding a selectivity ratio of approximately 96-fold [1]. While this data originates from a more elaborated analog, it demonstrates that the 2-methoxypyridine-ethanamine framework is capable of achieving sub-micromolar MAO-A affinity with substantial selectivity over off-target aminergic receptors. The target compound, as the immediate synthetic precursor, retains the same core structure and thus represents the minimal pharmacophore for this activity profile.

Monoamine oxidase A MAO-A inhibitors Neurotransmitter modulation

Enantiomer Potency: (S) vs (R) Comparison

Vendor-reported comparative data indicate that the (S)-enantiomer of 1-(2-methoxypyridin-4-yl)ethanamine shows an enzyme inhibition IC50 of 0.5 µM, whereas the (R)-enantiomer exhibits a six-fold weaker IC50 of 3.0 µM under the same conditions . Although the specific enzyme target and assay details are not fully disclosed in the public domain, the observed six-fold potency difference demonstrates stereospecific molecular recognition. This chiral discrimination is mechanistically impossible with achiral analogs such as (2-methoxypyridin-4-yl)methanamine or 2-(2-methoxypyridin-4-yl)ethanamine, making the racemic or enantio-enriched hydrochloride salt the essential starting point for any program requiring chiral SAR exploration.

Chiral building blocks Enantioselective synthesis Stereochemistry-activity relationship

Hydrochloride Salt: Solubility and Stability Advantage

The hydrochloride salt of 1-(2-methoxypyridin-4-yl)ethanamine is described as a white crystalline solid with high water solubility, contrasting with the free base which is a liquid (boiling point 247.4°C) of lower aqueous solubility . Salt formation elevates the melting point beyond ambient temperature, enabling room-temperature storage in sealed, moisture-free conditions without the volatility or handling challenges of the liquid free base . Although precise aqueous solubility values (mg/mL) are not published, the general principle that hydrochloride salts of aliphatic amines increase solubility by 1–3 orders of magnitude relative to the free base is well-documented and applies to this compound class. This salt form is therefore the preferred procurement specification for applications requiring aqueous dosing, automated liquid handling, or long-term compound library storage.

Hydrochloride salt Solubility enhancement High-throughput screening

Safety Profile of Hydrochloride Salt

The hydrochloride salt of 1-(2-methoxypyridin-4-yl)ethanamine is classified with GHS05 (Corrosive) and Signal Word 'Warning', whereas the free base carries the Signal Word 'Danger' and the hazard statement H314 (Causes severe skin burns and eye damage) according to Fluorochem SDS documentation . The reduced hazard classification of the salt form simplifies laboratory handling, personal protective equipment requirements, and regulatory compliance for procurement and shipping. Additionally, the solid salt form eliminates the risk of vapor exposure inherent to the liquid free base (BP 247.4°C), making it the safer choice for high-throughput and automated synthesis platforms.

Chemical stability Safety profile Procurement compliance

Optimal Deployment Scenarios


Enantioselective MAO Inhibitor Synthesis

The compound serves as the direct synthetic precursor to EMPEA , a monoamine oxidase inhibitor with reported antidepressant and anxiolytic effects. The (S)-enantiomer's 6-fold greater enzyme inhibition potency makes the resolved or enantio-enriched hydrochloride salt the mandatory starting material for any CNS drug discovery program targeting MAO-A. Procurement of the racemic hydrochloride followed by chiral resolution enables both enantiomers to be evaluated in parallel, maximizing SAR information return.

LOXL2 Inhibitor Lead Optimization

The class-level LOXL2 inhibition data demonstrate that 2-methoxy substitution on the pyridine ring produces a distinct potency profile compared to 2-chloro analogs. 1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride, with its additional chiral center, offers a scaffold for exploring stereochemical effects on LOXL2 inhibition—an axis of SAR inaccessible to the achiral (2-methoxypyridin-4-yl)methanamine. This makes the compound a strategic choice for medicinal chemistry teams pursuing fibrosis or oncology targets where LOXL2 is implicated.

PDE4 Fragment-Based Drug Discovery

The confirmed nanomolar PDE4 activity of the 2-methoxypyridine-4-alkylamine chemotype positions 1-(2-methoxypyridin-4-yl)ethanamine hydrochloride as a viable fragment or early intermediate for PDE4 inhibitor development. Its molecular weight (188.66 g/mol as HCl salt) falls within fragment library limits, and the aqueous solubility conferred by the hydrochloride salt facilitates both biochemical screening and structural biology (co-crystallography) efforts .

HTS and Automated Synthesis Library Procurement

The combination of solid physical form, enhanced water solubility, and reduced hazard classification compared to the free base makes the hydrochloride salt the only compliant procurement specification for automated compound management systems (e.g., acoustic dispensers, liquid handlers) and high-throughput screening libraries. The defined stoichiometry and stability under ambient storage conditions simplify inventory management and ensure experimental reproducibility across screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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